

# Spectroscopic and Mechanistic Profile of Ethylene Sulfate: A Technical Guide

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## Compound of Interest

Compound Name: 1,3,2-Dioxathiolane 2,2-dioxide

Cat. No.: B136020

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## Abstract

Ethylene sulfate (CAS 1072-53-3), also known as **1,3,2-dioxathiolane 2,2-dioxide**, is a highly reactive cyclic sulfate ester. Its utility as a potent electrophile has established it as a valuable intermediate in organic synthesis and, more recently, as a critical electrolyte additive in lithium-ion battery technology. This technical guide provides a summary of available spectroscopic information, outlines general experimental protocols for its characterization, and visualizes its key chemical transformations. Notably, comprehensive experimental spectroscopic data for ethylene sulfate is not readily available in public-domain databases. This guide, therefore, collates predicted data and offers procedural outlines for its empirical determination.

## Chemical Identity and Physical Properties

Property	Value	Reference
Chemical Name	1,3,2-Dioxathiolane 2,2-dioxide	[1]
Synonyms	Ethylene sulfate, Glycol sulfate	[1]
CAS Number	1072-53-3	[1][2][3]
Molecular Formula	C <sub>2</sub> H <sub>4</sub> O <sub>4</sub> S	[2][3]
Molecular Weight	124.12 g/mol	[2][3]
Melting Point	95-97 °C	[2]
Appearance	White to off-white solid	[4]

## Spectroscopic Data

A thorough search of publicly accessible scientific databases reveals a conspicuous absence of experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for ethylene sulfate. Commercial and proprietary databases may contain this information. For the benefit of researchers, this section presents predicted spectroscopic data and data from the closely related compound, ethylene sulfite, for comparative purposes.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the symmetrical nature of the ethylene sulfate molecule, a single proton signal (<sup>1</sup>H NMR) and a single carbon signal (<sup>13</sup>C NMR) are expected.

Table 2.1: Predicted NMR Spectroscopic Data for Ethylene Sulfate

Spectrum	Nucleus	Predicted Chemical Shift (ppm)	Multiplicity
<sup>1</sup> H NMR	-CH <sub>2</sub> -	(Not available)	Singlet

| <sup>13</sup>C NMR | -CH<sub>2</sub>- | (Not available) | Singlet |

Note: Specific predicted chemical shifts for ethylene sulfate are not available in the searched resources. The multiplicity is predicted based on the molecular structure.

## Infrared (IR) Spectroscopy

The IR spectrum of ethylene sulfate is expected to be dominated by strong absorptions corresponding to the S=O and C-O stretching vibrations.

Table 2.2: Characteristic IR Absorption Bands (Predicted)

Functional Group	Vibration Mode	Expected Wavenumber (cm <sup>-1</sup> )	Intensity
SO <sub>2</sub> (sulfate)	Asymmetric stretch	~1350 - 1400	Strong
SO <sub>2</sub> (sulfate)	Symmetric stretch	~1175 - 1200	Strong
C-O	Stretch	~1000 - 1050	Strong

| C-H | Stretch | ~2900 - 3000 | Medium |

Note: These are estimated ranges based on characteristic functional group absorptions.

## Mass Spectrometry (MS)

The mass spectrum of ethylene sulfate would show the molecular ion peak and characteristic fragmentation patterns.

Table 2.3: Computed Mass Spectrometry Data for Ethylene Sulfate

Parameter	Value	Reference
Molecular Weight	124.12 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>

| Monoisotopic Mass | 123.98302978 Da |[\[1\]](#) |

Note: This data is computed and does not represent experimental fragmentation patterns.

## Experimental Protocols

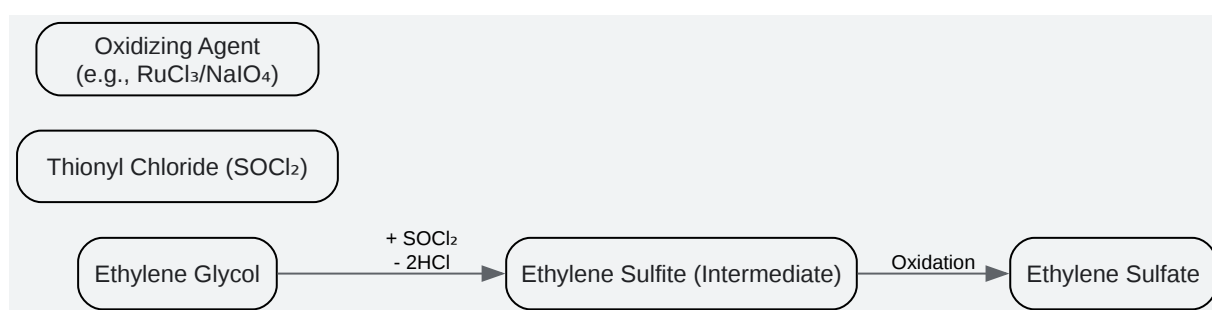
The following are generalized protocols for the synthesis and spectroscopic characterization of ethylene sulfate. These are intended as a guide and should be adapted and optimized based on available laboratory equipment and safety protocols.

## Synthesis of Ethylene Sulfate

A common laboratory-scale synthesis involves a two-step, one-pot reaction from ethylene glycol.<sup>[5]</sup>

Protocol:

- **Esterification:** To a cooled (0-10 °C) and stirred solution of ethylene glycol in an inert solvent (e.g., dichloromethane), add thionyl chloride dropwise. The reaction is exothermic and releases HCl gas, requiring appropriate ventilation and temperature control.
- **Oxidation:** After the formation of the intermediate ethylene sulfite is complete (monitored by TLC or GC), a suitable oxidizing agent (e.g., ruthenium(III) chloride catalyst with sodium periodate, or hydrogen peroxide) is added to the reaction mixture.
- **Work-up and Purification:** The reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified, typically by recrystallization from a suitable solvent system, to yield ethylene sulfate as a white solid.



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Caption: Synthesis of Ethylene Sulfate from Ethylene Glycol.

## Spectroscopic Analysis Protocols

### 3.2.1. NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of purified ethylene sulfate in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ , Acetone- $\text{d}_6$ ).
- **Data Acquisition:** Acquire  $^1\text{H}$  and  $^{13}\text{C}\{^1\text{H}\}$  NMR spectra on a 300 MHz or higher field NMR spectrometer.
- **Data Processing:** Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

### 3.2.2. IR Spectroscopy

- **Sample Preparation:** Prepare the sample as a KBr pellet by grinding a small amount of ethylene sulfate with dry KBr powder and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.
- **Data Acquisition:** Record the spectrum over the range of  $4000\text{--}400\text{ cm}^{-1}$ .
- **Data Analysis:** Identify and label the major absorption peaks and assign them to the corresponding functional group vibrations.

### 3.2.3. Mass Spectrometry

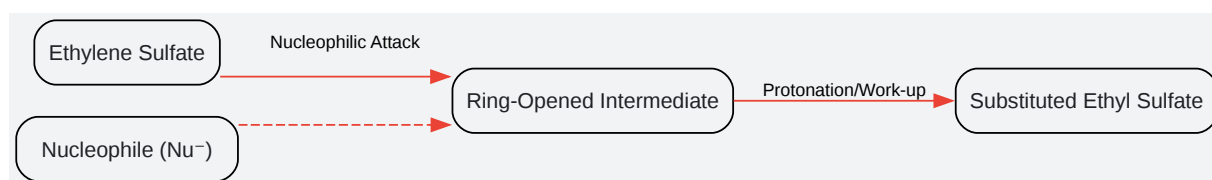
- **Sample Preparation:** Dissolve a small amount of ethylene sulfate in a suitable volatile solvent (e.g., methanol, acetonitrile).
- **Data Acquisition:** Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI). Acquire the mass spectrum over an appropriate  $m/z$  range.
- **Data Analysis:** Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

## Chemical Reactivity and Mechanisms

Ethylene sulfate's reactivity is dominated by its function as an electrophile, readily undergoing ring-opening reactions with nucleophiles.

## Nucleophilic Ring-Opening

This reaction is a cornerstone of its utility in organic synthesis, allowing for the stereospecific introduction of two functional groups.

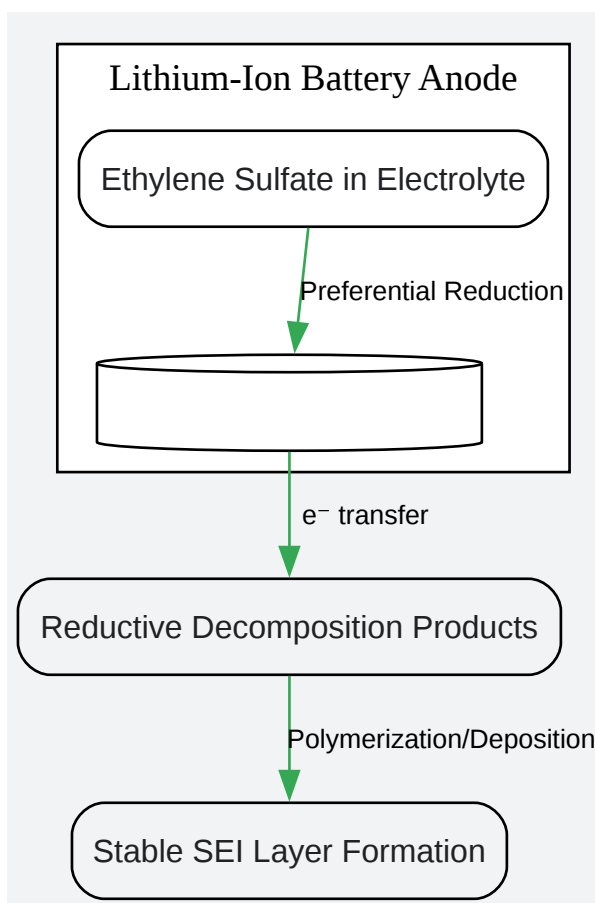


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Caption: General Mechanism of Nucleophilic Ring-Opening.

## Role in Lithium-Ion Batteries

As an electrolyte additive, ethylene sulfate is preferentially reduced at the anode surface to form a stable Solid Electrolyte Interphase (SEI). This SEI layer is crucial for battery longevity and performance.



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Caption: Role of Ethylene Sulfate in SEI Formation.

## Conclusion

While a comprehensive, experimentally verified spectroscopic dataset for ethylene sulfate remains elusive in the public domain, this guide provides a foundational understanding of its chemical properties, reactivity, and analytical considerations. The provided general protocols offer a starting point for researchers to empirically determine the spectroscopic characteristics of this versatile compound. The visualizations of its synthesis and reaction mechanisms serve to illustrate its significant role in both synthetic chemistry and materials science. Further investigation into proprietary chemical databases or original research articles may yield the specific quantitative data required for advanced applications.

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